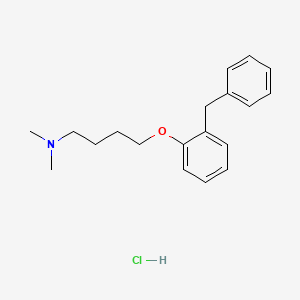
Butylamine, N,N-dimethyl-4-(2-benzylphenoxy)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butylamine, N,N-dimethyl-4-(2-benzylphenoxy)-, hydrochloride is a chemical compound that belongs to the class of amines. It is characterized by the presence of a butylamine group, a dimethylamino group, and a benzylphenoxy group. This compound is typically used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butylamine, N,N-dimethyl-4-(2-benzylphenoxy)-, hydrochloride involves several steps. One common method is the reaction of butylamine with N,N-dimethyl-4-(2-benzylphenoxy)-chloride under controlled conditions. The reaction is typically carried out in the presence of a suitable solvent, such as methanol or ethanol, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise measurement of reactants, controlled addition of solvents, and continuous monitoring of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Butylamine, N,N-dimethyl-4-(2-benzylphenoxy)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides and alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Butylamine, N,N-dimethyl-4-(2-benzylphenoxy)-, hydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of Butylamine, N,N-dimethyl-4-(2-benzylphenoxy)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylbenzylamine: Similar in structure but lacks the butylamine group.
N,N-Dimethyl-1-phenylmethanamine: Another related compound with a similar core structure.
Uniqueness
Butylamine, N,N-dimethyl-4-(2-benzylphenoxy)-, hydrochloride is unique due to the presence of the butylamine group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific research and industrial applications.
Propriétés
Numéro CAS |
13259-73-9 |
|---|---|
Formule moléculaire |
C19H26ClNO |
Poids moléculaire |
319.9 g/mol |
Nom IUPAC |
4-(2-benzylphenoxy)-N,N-dimethylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H25NO.ClH/c1-20(2)14-8-9-15-21-19-13-7-6-12-18(19)16-17-10-4-3-5-11-17;/h3-7,10-13H,8-9,14-16H2,1-2H3;1H |
Clé InChI |
MVRHRWZDIZDDSR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCCOC1=CC=CC=C1CC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrazino[2,3-e][1,2,3,4]tetrazine](/img/structure/B14722033.png)
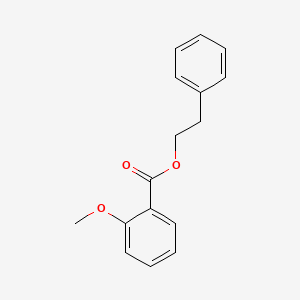
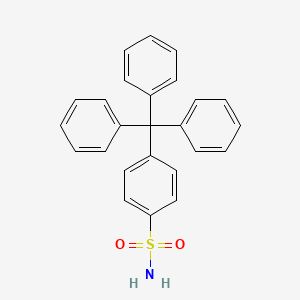
![[4-(ethoxycarbonylamino)-2-hydroxyphenyl]arsonic acid](/img/structure/B14722046.png)
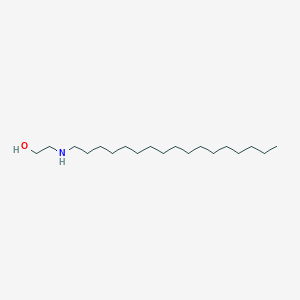

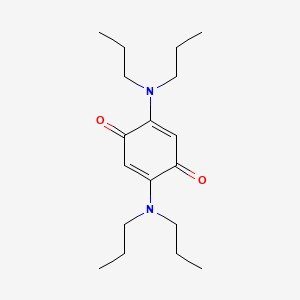
![2-[2-(Aziridin-1-yl)ethyl]pyridine](/img/structure/B14722066.png)
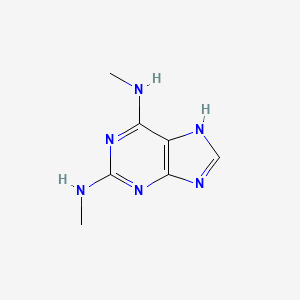
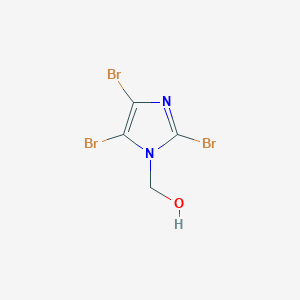
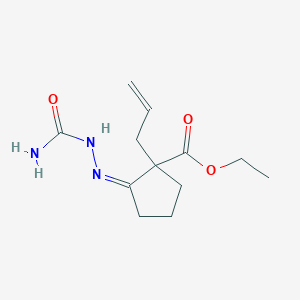
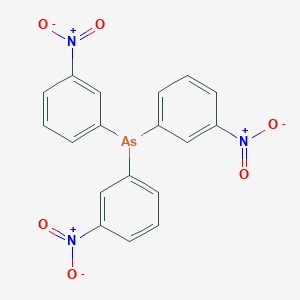
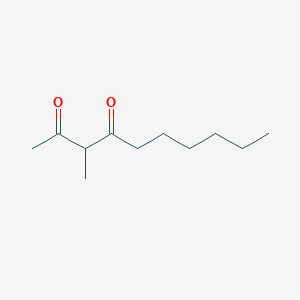
![ethyl N-[4-amino-6-[[2-hydroxy-3-(N-methylanilino)propyl]amino]-5-nitro-2-pyridyl]carbamate](/img/structure/B14722116.png)
